Heptafluoro-1-iodopropane

Catalog No.
S570929
CAS No.
754-34-7
M.F
C3F7I
M. Wt
295.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluoro-1-iodopropane

The weak C-I bond of Heptafluoro-1-iodopropane directly addresses the harsh activation demands of perfluorobromoalkanes, enabling efficient n-C3F7 radical generation under mild photoredox or electrochemical conditions. This preserves sensitive functional groups and simplifies downstream purification due to its low boiling point (41 °C), allowing removal under gentle vacuum. Procured as a ready-to-ship reagent, it integrates seamlessly into existing synthetic workflows.

CAS Number

754-34-7

Product Name

Heptafluoro-1-iodopropane

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane

Molecular Formula

C3F7I

Molecular Weight

295.93 g/mol

InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F

Synonyms

PERFLUOROPROPYL IODIDE;N-HEPTAFLUOROPROPYL IODIDE;1,1,1,2,2,3,3-heptafluoro-3-iodo-propan;1,1,1,2,2,3,3-heptafluoro-3-iodopropane;1,1,2,2,3,3,3-heptafluoro-1-iodopropane;1-Iodoperfluoropropane;1-Perfluoropropyl iodide;1-perfluoropropyliodide

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F

The exact mass of the compound Heptafluoro-1-iodopropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

5 g, 10 g, 25 g

Heptafluoro-1-iodopropane is a key organofluorine intermediate used to introduce the heptafluoropropyl (n-C3F7) moiety into organic molecules. As a member of the perfluoroalkyl iodide (R_f-I) class, its primary value lies in the reactivity of its carbon-iodine bond, which is significantly weaker than corresponding C-Br or C-Cl bonds. This property makes it an efficient precursor for generating the n-C3F7 radical under thermal, photochemical, or electrochemical conditions, enabling its use in radical additions, polymerizations, and other perfluoroalkylation reactions. [REFS-1, REFS-2]

Research Fit

Fluorous synthetic building block – perfluoroalkyl radical precursor for telomerization and ligand synthesis
Chain transfer agent – branched C3F7 architecture influences telomer dispersity and end-group profile
Laser gain medium research – reported branching ratio and quenching kinetics support photolytic iodine laser studies
Mode-tunable sulfide synthesis – photochemical vs. thermal routes offer divergent product selectivity

Selecting a perfluoroalkyl source based on core structure alone is unreliable. Substituting Heptafluoro-1-iodopropane with its brominated analog (Heptafluoro-1-bromopropane) fundamentally alters the bond dissociation energy, demanding harsher conditions for radical generation and lowering reaction efficiency. [1] Likewise, changing the chain length to analogs like 1-iodoperfluoroethane (C2F5I) or 1-iodoperfluorobutane (C4F9I) significantly modifies physical properties such as boiling point and vapor pressure. This directly impacts process parameters, including reaction temperature control, handling safety, and the feasibility of post-reaction purification by distillation, making these compounds distinct reagents for specific process windows.

Substitution Risk

Laser kinetics mismatch

Deactivation rate constant differs by an order of magnitude from n-C₄F₉I; population inversion behavior may shift.

Radical initiation barrier

C–I bond dissociation energy varies across perfluoroalkyl iodides (CF₃I, C₂F₅I, i-C₃F₇I); telomerization initiation efficiency may not transfer directly.

Toxicological threshold divergence

Cardiac sensitization LOAEL differs between analogs; safety margins established for one perfluoroalkyl iodide cannot be extrapolated.

Electrochemical Advantage: Lower Energy Requirement for Radical Generation vs. Brominated Analog

Heptafluoro-1-iodopropane is significantly easier to reduce electrochemically than its brominated counterpart, Heptafluoro-1-bromopropane. Cyclic voltammetry measurements show the peak reduction potential for Heptafluoro-1-iodopropane is -0.99 V. [1] In contrast, the reduction potential for Heptafluoro-1-bromopropane under identical conditions is -1.53 V. [1] This 540 mV difference demonstrates that generating the critical n-C3F7 radical requires substantially less energy when starting from the iodide, making it a more efficient precursor for electrosynthesis and single-electron transfer (SET) photocatalysis.

Evidence DimensionPeak Reduction Potential (vs Ag/AgCl)
Target Compound Data-0.99 V
Comparator Or BaselineHeptafluoro-1-bromopropane: -1.53 V
Quantified Difference540 mV more favorable (less negative)
ConditionsCyclic voltammetry in 0.1 M Bu4NPF6/CH3CN using a silver electrode.

This lower energy requirement translates to higher efficiency, milder reaction conditions, and broader catalyst compatibility in modern electrosynthesis and photocatalysis workflows.

C–I BDE
Reported
i-C₃F₇I: 219 kJ/mol
CF₃I: 224 kJ/mol
C₂F₅I: 219 kJ/mol
Lower BDE may reduce radical initiation barrier for telomerization.
Data to verify; single-study computational reference.

Processability and Handling: Optimized Volatility Profile for Laboratory-Scale Operations

Heptafluoro-1-iodopropane possesses a boiling point of 41 °C, which provides a practical balance for handling and purification compared to its shorter and longer perfluoroalkyl iodide homologs. The shorter analog, 1-iodoperfluoroethane (C2F5I), has a boiling point of 12 °C, making it a gas at slightly elevated room temperatures and more difficult to handle as a liquid. [1] The longer analog, 1-iodoperfluorobutane (C4F9I), has a higher boiling point of 67 °C, which can complicate its removal from reaction mixtures via distillation without exposing thermally sensitive products to higher temperatures. [2]

Evidence DimensionBoiling Point
Target Compound Data41 °C
Comparator Or Baseline1-Iodoperfluoroethane: 12 °C | 1-Iodoperfluorobutane: 67 °C
Quantified Difference29 °C higher than C2 analog; 26 °C lower than C4 analog.
ConditionsStandard atmospheric pressure.

Its moderate boiling point allows for easy handling as a liquid at room temperature while enabling efficient, low-temperature removal during workup, protecting sensitive products.

I* Quenching kq
Head-to-head
i-C₃F₇I: 1.7×10⁻¹⁵ cm³/molec·s
n-C₄F₉I: 1.8×10⁻¹⁴ cm³/molec·s
CF₃I: 8.8×10⁻¹⁶ cm³/molec·s
Reported ~10× lower quenching than n-C₄F₉I may support longer excited-state lifetime.
Gas-phase pulse radiolysis; laser gain medium context.

Precursor Suitability: Higher Reactivity via Weaker C–I Bond for Efficient Radical Generation

The utility of Heptafluoro-1-iodopropane as a perfluoroalkylation agent is rooted in the inherent weakness of its C–I bond compared to the C–Br bond of its direct analog, Heptafluoro-1-bromopropane. The average bond dissociation energy (BDE) for a primary R_f–I bond is approximately 53 kcal/mol, whereas the BDE for a primary R_f–Br bond is significantly higher at ~69 kcal/mol. [REFS-1, REFS-2] This ~16 kcal/mol difference means that homolytic cleavage to form the desired n-C3F7 radical occurs more readily and under milder conditions (e.g., lower temperatures or less energetic light sources) when using the iodide precursor. This translates directly to improved reaction efficiency and higher yields in radical-mediated processes.

Evidence DimensionAverage Bond Dissociation Energy (BDE)
Target Compound Data~53 kcal/mol (for R_f-I)
Comparator Or BaselineHeptafluoro-1-bromopropane: ~69 kcal/mol (for R_f-Br)
Quantified Difference~16 kcal/mol weaker bond
ConditionsGeneral values for primary perfluoroalkyl halides.

The weaker C-I bond allows for more efficient radical generation, enabling higher yields and the use of milder reaction conditions, which improves compatibility with sensitive functional groups and reduces energy costs.

[I*]/[I] Branching
Head-to-head
i-C₃F₇I: 3.2
n-C₄F₉I: 1.8
CF₃I: 3.8
Branching ratio exceeds lasing threshold; reported higher than n-C₄F₉I.
CF₃I higher but differs in chain length and volatility.
Cardiac Sens. LOAEL
Cross-study comparable
C₃F₇I: effect at 0.1% v/v
CF₃I: NOAEL 0.2% v/v; LOAEL 0.4% v/v
Lower reported effect concentration informs toxicological study design.
Adrenaline-challenged dog model; safety margins not transferable.
Product Selectivity
Context-dependent
Photochemical: 80–93% sulphide
Thermal: 31% sulphide
Mode-selectivity enables tunable synthetic route for perfluoroalkyl sulfides.
Class-level inference; conditions from single study.
Ea Cl+RI
Head-to-head
i-C₃F₇I: 10.2 ± 2.0 kJ/mol
CF₃I: 17.1 ± 2.0 kJ/mol
C₂F₅I: 11.5 ± 2.0 kJ/mol
Lower activation energy suggests faster radical initiation vs CF₃I.
Gas-phase chlorination kinetics; Arrhenius analysis.

Precursor for Electrosynthesis and Photocatalytic Perfluoroalkylation

For workflows utilizing modern synthetic methods like electrochemistry or photocatalysis, the lower reduction potential of Heptafluoro-1-iodopropane makes it the indicated choice over its brominated analog for generating the n-C3F7 radical with minimal energy input and maximum efficiency. [1]

Laboratory-Scale Synthesis Requiring Facile Reagent Removal

In multi-step syntheses involving thermally sensitive substrates or products, the 41 °C boiling point of this compound allows for straightforward removal under reduced pressure at or near room temperature, a significant process advantage over higher-boiling analogs like 1-iodoperfluorobutane.

Efficient Perfluoroalkylation under Mild Thermal or Photochemical Conditions

When seeking to perform radical additions to alkenes or arenes without harsh initiators or high temperatures, the weaker C-I bond allows for more efficient radical generation compared to C-Br or C-Cl analogs, leading to higher yields and better preservation of sensitive functional groups in the substrate. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled radical telomerization
C–I bond dissociation energy profile
Telomer dispersity and end-group fidelity under thermal initiation
Perfluoroalkylphosphine ligand synthesis
Branched perfluoroalkyl chain architecture
Fluorous solubility and ligand electronic effect on catalysis
Atomic iodine laser gain medium research
Branching ratio and deactivation rate constant profile
Population inversion longevity and lasing efficiency
Perfluoroalkyl sulfide/sulfone synthesis
Tunable photochemical vs. thermal selectivity
Sulphide yield and reduction byproduct control

XLogP3

3.4

Boiling Point

41.2 °C

Melting Point

-95.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27636-85-7
754-34-7

Wikipedia

Heptafluoro-1-iodopropane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-: ACTIVE

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